

RA-VII: A Bicyclic Hexapeptide with Potent Antitumor Activity

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Compound of Interest

Compound Name: RA VII

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

RA-VII is a naturally occurring bicyclic hexapeptide isolated from the roots of plants belonging to the *Rubia* genus. It has garnered significant interest in the scientific community due to its potent antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of RA-VII. Detailed experimental protocols for its isolation and key biological assays are presented, along with a summary of its mechanism of action, which involves the dual inhibition of protein synthesis and disruption of actin dynamics, ultimately leading to cell cycle arrest and apoptosis. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, oncology, and drug development.

Chemical Structure and Physicochemical Properties

RA-VII is a complex bicyclic hexapeptide with a unique 14-membered cycloisodityrosine core structure.

Chemical Structure

The systematic IUPAC name for RA-VII is (1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.2¹⁸,²¹.1²³,²⁷]tritiaconta-18,20,23,25,27(31),32-hexaene-

2,5,8,11,14,30-hexone.[1] Its structure is characterized by a bicyclic system composed of an 18-membered peptide ring and a 14-membered diaryl ether-linked ring.

Physicochemical Properties

While detailed quantitative data on the physicochemical properties of RA-VII are not extensively reported in publicly available literature, some key identifiers and characteristics have been established.

Property	Value	Reference
Molecular Formula	C ₄₁ H ₅₀ N ₆ O ₉	[1]
Molecular Weight	770.87 g/mol	
CAS Number	86229-97-2	[1]
Appearance	Not explicitly stated, but peptides are typically white to off-white solids.	
Solubility	Soluble in chloroform (CDCl ₃) as indicated by NMR studies. Likely soluble in other organic solvents like DMSO and methanol.	[2]
Stability	RA-VII has undergone phase I clinical trials, suggesting reasonable stability in a pharmaceutical formulation. It exists as a mixture of conformers in solution.	[3]

Isolation and Synthesis

Isolation from Natural Sources

RA-VII is naturally produced by plants of the Rubia genus, such as Rubia cordifolia. The isolation process typically involves extraction from the plant's roots.

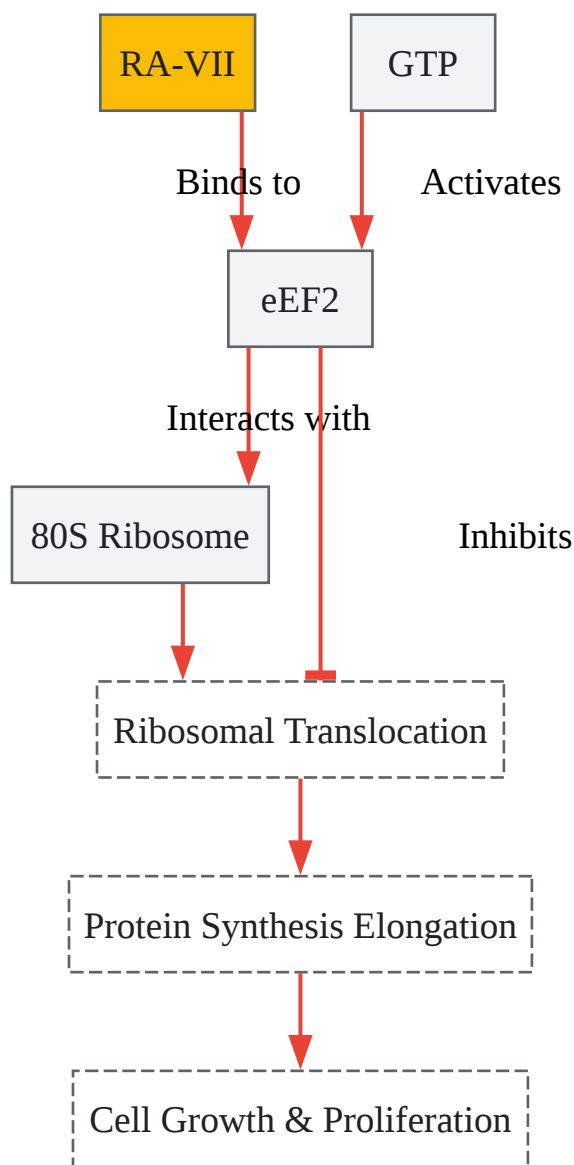
Experimental Protocol: Isolation of RA-VII from *Rubia cordifolia*

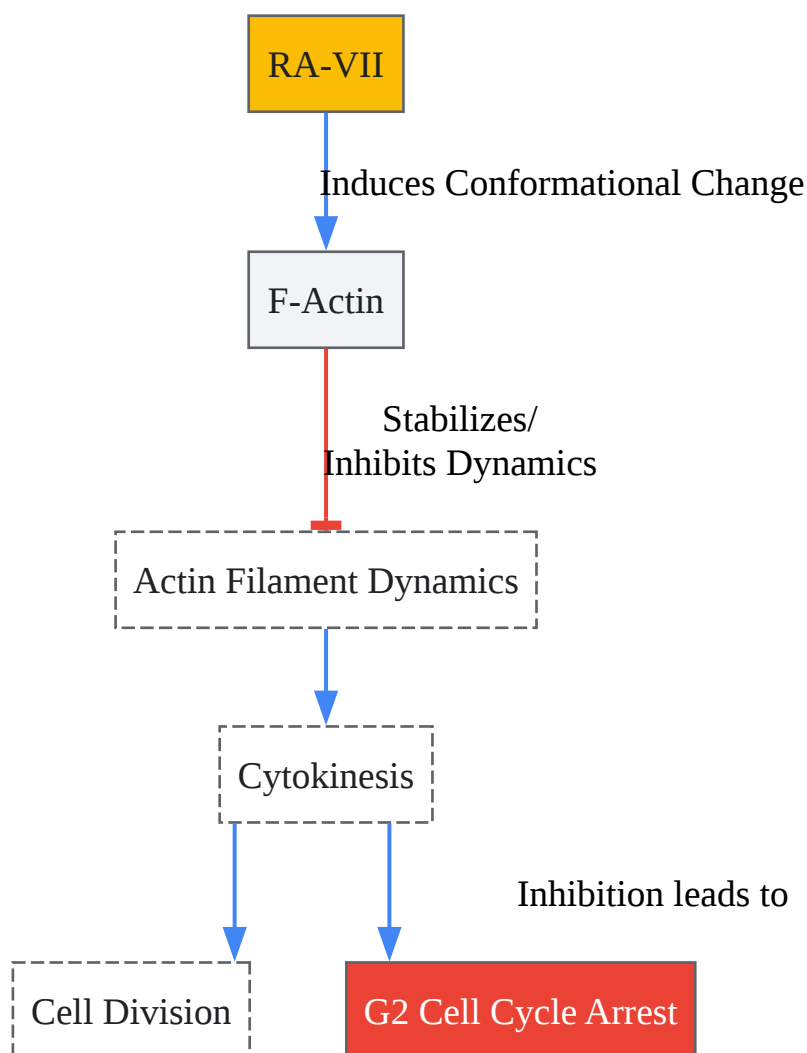
- **Extraction:** The dried and powdered roots of *Rubia cordifolia* are subjected to extraction with a suitable solvent. A common method involves a methanol extraction followed by fractionation. The benzene-soluble fraction of the methanol extract has been shown to contain RA-III to RA-VII.
- **Chromatographic Purification:** The crude extract is then purified using a series of chromatographic techniques. While specific details for RA-VII are not exhaustively documented, methods for isolating similar compounds from *Rubia cordifolia* involve column chromatography on silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is typically employed to separate the different components.
- **Final Purification:** Further purification to obtain high-purity RA-VII can be achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC).

Total Synthesis

The total synthesis of RA-VII is a complex process, with the formation of the 14-membered cycloisodityrosine unit being a critical and challenging step. Various synthetic strategies have been developed to achieve this.

General Workflow for RA-VII Total Synthesis:





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References

- 1. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RA-VII, a cyclic depsipeptide, changes the conformational structure of actin to cause G2 arrest by the inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RA-VII: A Bicyclic Hexapeptide with Potent Antitumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678829#chemical-structure-and-properties-of-ra-vii]

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